Cas no 65121-76-8 (Phenol,2-methyl-4,6-dinitro-, lead(2+) salt (2:1))
65121-76-8 structure
Product Name:Phenol,2-methyl-4,6-dinitro-, lead(2+) salt (2:1)
CAS-nummer:65121-76-8
MF:C14H10N4O10Pb
MW:601.450000286102
CID:503207
PubChem ID:105185
Update Time:2025-04-19
Phenol,2-methyl-4,6-dinitro-, lead(2+) salt (2:1) Chemische en fysische eigenschappen
Naam en identificatie
-
- Phenol,2-methyl-4,6-dinitro-, lead(2+) salt (2:1)
- lead(2+) 4,6-dinitro-o-cresolate
- lead(2+) bis(2-methyl-4,6-dinitrophenolate)
- 65121-76-8
- 2-Methyl-4,6-dinitrophenol lead(2+) salt (2:1)
- EINECS 265-460-9
- DTXSID401319311
-
- Inchi: 1S/2C7H6N2O5.Pb/c2*1-4-2-5(8(11)12)3-6(7(4)10)9(13)14;/h2*2-3,10H,1H3;/q;;+2/p-2
- InChI-sleutel: GCEXLEGHSWACSY-UHFFFAOYSA-L
- LACHT: [Pb+2].[O-]C1C(=CC(=CC=1C)[N+](=O)[O-])[N+](=O)[O-].[O-]C1C(=CC(=CC=1C)[N+](=O)[O-])[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 685.9923
- Monoisotopische massa: 198.027671
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 0
- Complexiteit: 245
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.1
- Topologisch pooloppervlak: 112
Experimentele eigenschappen
- Smeltpunt: 86.5 deg C
- Kookpunt: 332.4°C at 760 mmHg
- Vlampunt: 149.2°C
- PSA: 293.28
Phenol,2-methyl-4,6-dinitro-, lead(2+) salt (2:1) Gerelateerde literatuur
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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